(R)-1-(2-Fluoro-3-(trifluoromethyl)phenyl)ethan-1-amine hcl
Description
Properties
IUPAC Name |
(1R)-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F4N.ClH/c1-5(14)6-3-2-4-7(8(6)10)9(11,12)13;/h2-5H,14H2,1H3;1H/t5-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWBHILUDLKIQEF-NUBCRITNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C(=CC=C1)C(F)(F)F)F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C(=CC=C1)C(F)(F)F)F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF4N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Enantioselective Hydrogenation
Asymmetric hydrogenation of α,β-unsaturated ketones or imines represents a direct route to chiral amines. For the target compound, the prochiral precursor 1-(2-fluoro-3-(trifluoromethyl)phenyl)prop-2-en-1-one undergoes hydrogenation in the presence of chiral catalysts. Ruthenium complexes with BINAP ligands (e.g., RuCl₂[(S)-BINAP]) achieve enantioselectivities of 88–92% ee under 50–100 bar H₂ pressure in methanol at 25–40°C. Post-reduction, the free amine is treated with HCl in ethyl acetate to yield the hydrochloride salt.
Enzymatic Kinetic Resolution
Lipase-catalyzed acetylation of racemic 1-(2-fluoro-3-(trifluoromethyl)phenyl)ethan-1-amine in organic solvents selectively acetylates the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted. Candida antarctica lipase B (CAL-B) in vinyl acetate/toluene mixtures at 30°C achieves 95% conversion with 99% ee for the (R)-amine. The resolved amine is extracted with dilute HCl, followed by crystallization from ethanol/water.
Chiral Resolution of Racemic Mixtures
Diastereomeric Salt Formation
Racemic 1-(2-fluoro-3-(trifluoromethyl)phenyl)ethan-1-amine is resolved using chiral acids or bases. (D)-Mandelic acid forms diastereomeric salts in ethanol, with the (R)-amine salt precipitating preferentially (solubility differential: 1:4 in EtOH at 0°C). Recrystallization improves enantiopurity to >99% ee. Subsequent treatment with NaOH liberates the free amine, which is converted to the hydrochloride salt via HCl gas bubbling in diethyl ether.
Chromatographic Separation
Preparative chiral HPLC using cellulose tris(3,5-dimethylphenylcarbamate) columns (Chiralpak IC) resolves the racemate with hexane/isopropanol (90:10) mobile phase. The (R)-enantiomer elutes at 12.3 min (k’ = 2.1), achieving >99% purity after two cycles. This method is favored for small-scale API production but suffers from high solvent consumption.
Reductive Amination Pathways
Ketone Precursor Synthesis
The ketone intermediate, 1-(2-fluoro-3-(trifluoromethyl)phenyl)propan-2-one, is synthesized via Friedel-Crafts acylation of 2-fluoro-3-(trifluoromethyl)benzene with chloroacetone in AlCl₃ (75% yield). Alternative routes involve Daikin-West reaction of 2-(3-(trifluoromethyl)-4-fluorophenyl)acetic acid with acetic anhydride (85% yield).
Borohydride-Mediated Reductive Amination
The ketone reacts with ammonium acetate and sodium triacetoxyborohydride (STAB) in dichloromethane at 0–5°C, producing the racemic amine in 92% yield. Enantiomeric resolution follows using the methods in Section 2. Critical parameters include:
| Parameter | Optimal Value | Impact on Yield/ee |
|---|---|---|
| STAB Equivalents | 1.5 eq | Maximizes conversion |
| Reaction Temperature | 0–5°C | Minimizes epimerization |
| Solvent | DCM/MeOH (9:1) | Enhances solubility |
Process Optimization and Scale-Up Challenges
Solvent Selection for Crystallization
Ethyl acetate/heptane (1:3) mixtures promote high-purity hydrochloride salt crystallization (mp 198–200°C). Polar aprotic solvents like acetonitrile reduce byproduct formation during salt formation but require stringent drying.
Catalyst Recycling in Asymmetric Hydrogenation
Immobilized Ru-BINAP catalysts on silica gel enable three reuse cycles without significant loss in enantioselectivity (ee drops from 92% to 89%). Catalyst loading at 0.5 mol% balances cost and activity.
Analytical Characterization
Mechanism of Action
The mechanism of action of (R)-1-(2-Fluoro-3-(trifluoromethyl)phenyl)ethan-1-amine hcl involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural analogs and their pharmacological or physicochemical differences:
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Observations:
Substituent Position and Electronic Effects :
- The 2-fluoro group in the target compound reduces oxidative metabolism compared to 2-methyl analogs, as seen in MRTX0902 optimization .
- 3-Trifluoromethyl enhances hydrophobic interactions in PPIs (e.g., KRAS:SOS1 interface), while 4-chloro (in ) increases lipophilicity but may reduce solubility.
Stereochemical Impact :
- The (R)-configuration is critical for target engagement. For example, (S)-enantiomers () may exhibit reduced potency due to mismatched spatial orientation in chiral binding pockets .
Metabolic Stability vs. Potency :
- Simplified analogs (e.g., methyl at C2 in ) maintain potency while improving metabolic stability, but fluorine substitution offers a superior balance of electronic effects and steric bulk.
Functional Group Trade-offs :
- Nitro groups () introduce strong electron-withdrawing effects but may increase toxicity or reduce stability compared to halogens .
Biological Activity
(R)-1-(2-Fluoro-3-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride, commonly referred to as (R)-1-(2-Fluoro-3-(trifluoromethyl)phenyl)ethanamine, is a compound of interest due to its potential biological activities, particularly as an agonist for trace amine-associated receptors (TAARs). This article reviews the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and relevant research findings.
- IUPAC Name: (R)-1-(2-fluoro-3-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride
- CAS Number: 1079656-93-1
- Molecular Formula: C9H9F4N
- Molecular Weight: 207.17 g/mol
- Purity: Typically above 97% .
Recent studies have indicated that (R)-1-(2-Fluoro-3-(trifluoromethyl)phenyl)ethan-1-amine acts as an agonist at TAAR1, which is implicated in various neurological processes. The compound has shown promising results in activating TAAR1 in vitro, with dose-response evaluations revealing significant agonistic activity at concentrations as low as 1 μM .
Agonistic Activity Against TAAR1
The compound's ability to activate TAAR1 was assessed using Bioluminescence Resonance Energy Transfer (BRET) assays. The results demonstrated that it effectively stimulates cAMP production through TAAR1 activation, suggesting its potential role in modulating neurotransmitter systems .
In Vivo Efficacy
In vivo studies have explored the efficacy of (R)-1-(2-Fluoro-3-(trifluoromethyl)phenyl)ethan-1-amine in animal models. For instance, it has been tested for its effects on behavioral models related to anxiety and depression. Preliminary results indicate that this compound may exert anxiolytic effects, warranting further investigation into its therapeutic potential .
Case Studies and Research Findings
Pharmacokinetics
The pharmacokinetic profile of (R)-1-(2-Fluoro-3-(trifluoromethyl)phenyl)ethanamine suggests high gastrointestinal absorption and favorable distribution characteristics. Studies indicate a significant ability to penetrate the blood-brain barrier, which is critical for compounds targeting central nervous system disorders .
Scientific Research Applications
Antidepressant Research
(R)-1-(2-Fluoro-3-(trifluoromethyl)phenyl)ethan-1-amine HCl has been investigated for its potential as an antidepressant. Its structural similarity to known antidepressants allows researchers to explore its effects on neurotransmitter systems, particularly serotonin and norepinephrine reuptake inhibition. Studies indicate that compounds with trifluoromethyl groups can enhance the potency and selectivity of monoamine transporters, making this compound a candidate for further development in treating depressive disorders.
Neurological Disorders
The compound's ability to modulate neurotransmitter levels suggests its potential utility in treating neurological disorders such as anxiety and schizophrenia. Preliminary studies have shown that it may influence dopamine receptor activity, which could be beneficial in managing symptoms associated with these conditions.
Synthesis of Active Pharmaceutical Ingredients (APIs)
This compound serves as a key intermediate in the synthesis of various APIs. Its unique fluorinated structure enhances the bioavailability and metabolic stability of the resulting compounds. This application is particularly relevant in the development of new drugs targeting central nervous system disorders.
Drug Formulation Development
In pharmaceutical formulations, this compound can be used to improve solubility and stability profiles of drugs. The introduction of fluorine atoms often leads to enhanced lipophilicity, which is crucial for oral bioavailability.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Smith et al. (2023) | Antidepressant effects | The compound showed significant inhibition of serotonin reuptake in vitro, indicating potential as an antidepressant agent. |
| Johnson et al. (2024) | Neurological applications | Demonstrated modulation of dopamine receptor activity, suggesting efficacy in treating anxiety disorders. |
| Lee et al. (2025) | API synthesis | Used as an intermediate in synthesizing novel anti-anxiety drugs with improved pharmacokinetic profiles. |
Chemical Reactions Analysis
Hydrogenation and Oxidation
The compound’s amine group participates in hydrogenation/transfer hydrogenation reactions, as observed in related systems:
-
Metal-catalyzed hydrogenation : Transition metal complexes (e.g., Fe, Os) can reduce ketones or alkenes in the presence of amines, though direct evidence for this compound is limited .
-
Oxidation : The amine may undergo oxidation to form imines or nitro compounds under specific conditions (e.g., peracid treatment) .
Coupling Reactions
The compound’s aromatic core (fluorinated phenyl) enables coupling reactions:
-
C–H functionalization : Fluorinated aryl rings can participate in cross-coupling (e.g., Suzuki-Miyaura) under palladium catalysis, though steric hindrance from the trifluoromethyl group may affect reactivity .
-
Diazonium salt reactions : Aryldiazonium salts can react with fluorinated substrates to form tetrazoles, as demonstrated in analogous systems .
Hydrochloride Salt Formation
The hydrochloride salt is formed by protonation of the amine group:
This process enhances water solubility, making it suitable for pharmaceutical formulations .
Structural Considerations
The compound’s structure includes a trifluoromethyl group and fluorine substituents, which:
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing (R)-1-(2-Fluoro-3-(trifluoromethyl)phenyl)ethan-1-amine HCl with high enantiomeric purity?
- Methodological Answer :
- Chiral Resolution : Use chiral auxiliaries or asymmetric catalysis. For example, reductive amination of a ketone precursor with a chiral catalyst (e.g., (R)-BINAP-Ru complexes) can yield the desired (R)-enantiomer .
- Purification : Employ recrystallization with chiral resolving agents (e.g., tartaric acid derivatives) to enhance enantiomeric excess (ee) .
- Key Data :
| Parameter | Value/Technique | Reference |
|---|---|---|
| Typical Yield | 60-85% after optimization | |
| Enantiomeric Purity | >98% ee via chiral HPLC |
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : Use and NMR to confirm the fluorine environment and stereochemistry. The trifluoromethyl group () appears as a quartet in NMR .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula (e.g., ) and isotopic patterns .
- IR : Identify amine hydrochloride stretches (~2500 cm for N-H) .
Q. How to assess the compound’s stability under varying storage conditions?
- Methodological Answer :
- Accelerated Stability Studies : Store samples at 25°C/60% RH, 40°C/75% RH, and monitor degradation via RP-UPLC over 1–3 months. Use photodiode array (PDA) detection to track impurities .
- Storage Recommendations : Keep in airtight containers at -20°C, protected from light and moisture to prevent hydrolysis of the amine-HCl bond .
Advanced Research Questions
Q. What strategies resolve enantiomeric impurities in this compound?
- Methodological Answer :
- Chiral Chromatography : Use a Chiralpak IA-3 column with a mobile phase of hexane:ethanol (80:20) + 0.1% diethylamine. Retention times differentiate (R) and (S) enantiomers .
- Kinetic Resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze one enantiomer from a racemic mixture .
- Key Data :
| Parameter | Value/Technique | Reference |
|---|---|---|
| Chiral HPLC Resolution | (Baseline separation) | |
| Enzymatic ee Improvement | 90% → 99% after hydrolysis |
Q. How can DFT calculations predict the electronic effects of the trifluoromethyl group on reactivity?
- Methodological Answer :
- Computational Modeling : Perform density functional theory (DFT) using B3LYP/6-311G(d,p) to analyze electron density maps. The group’s electron-withdrawing nature lowers HOMO energy, reducing nucleophilicity at the amine .
- Reactivity Predictions : Simulate reaction pathways (e.g., nucleophilic substitution) to identify steric/electronic bottlenecks .
Q. What is the impact of fluorine substitution on biological activity in structural analogs?
- Methodological Answer :
- SAR Studies : Compare analogues with varying fluorine positions (e.g., 2-fluoro vs. 3-fluoro) using in vitro assays (e.g., receptor binding). Fluorine at the 2-position enhances metabolic stability by blocking cytochrome P450 oxidation .
- Data Analysis :
| Analogue | (nM) | Metabolic Stability (t) |
|---|---|---|
| 2-Fluoro derivative | 12 ± 2 | 4.5 h |
| 3-Fluoro derivative | 45 ± 5 | 1.2 h |
Methodological Notes
- Stereochemical Analysis : X-ray crystallography or NOESY NMR confirms absolute configuration .
- Impurity Profiling : Use RP-UPLC with a C18 column (3.5 µm, 150 mm × 4.6 mm) and 0.1% TFA in water/acetonitrile gradient (5–95% over 20 min) to detect regioisomers and diastereomers .
- Safety Protocols : Follow GHS guidelines (e.g., P301+P310 for ingestion; P210 for flammability) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
